

The Bub1 Kinase Inhibitor BAY-320: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-320

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BAY-320**, a selective and ATP-competitive inhibitor of the Budding uninhibited by benzimidazoles 1 (Bub1) kinase. Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.^{[1][2][3]} Its dysregulation has been implicated in aneuploidy and various cancers, making it an attractive target for therapeutic intervention.^{[2][4]}

Chemical Structure and Physicochemical Properties

BAY-320 is a small molecule inhibitor with the chemical formula C₂₆H₂₆F₂N₆O₂.^[5] Its structure and key physicochemical properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₂₆ H ₂₆ F ₂ N ₆ O ₂	^[5]
Molecular Weight	492.5 g/mol	^[5]
CAS Number	1445830-50-1	^[5]
SMILES	CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5C(C5)F	^[5]

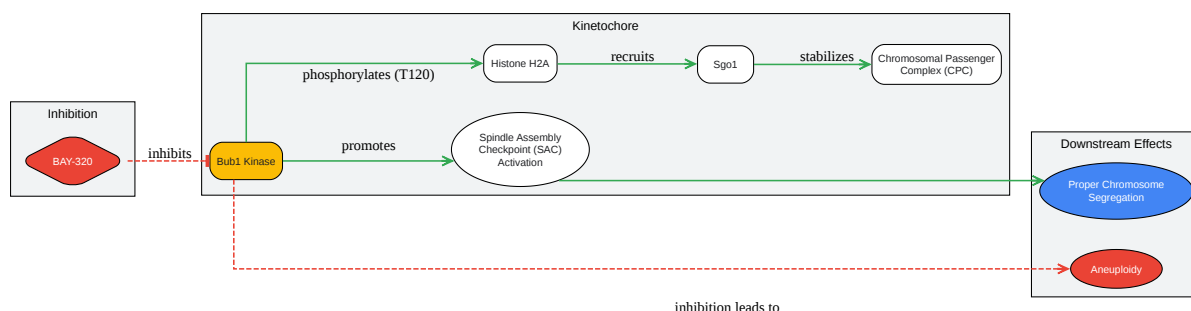
Biological Properties and In Vitro Activity

BAY-320 functions as a potent and selective ATP-competitive inhibitor of Bub1 kinase.^{[1][6]} Its primary mechanism of action involves the inhibition of Bub1's catalytic activity, which is essential for the phosphorylation of histone H2A at threonine 120 (H2A-pT120).^{[1][7]} This phosphorylation event is a critical step in the recruitment of Shugoshin (Sgo1) to the centromere, a protein that protects centromeric cohesion until the proper attachment of microtubules to kinetochores.^{[1][7]} By inhibiting this process, **BAY-320** disrupts proper chromosome segregation and can lead to mitotic arrest and cell death in cancer cells.

Parameter	Value	Cell Line/System	Reference
Bub1 Kinase IC50	680 nM	Recombinant human Bub1 (in the presence of 2 mM ATP)	^{[1][6]}
H2ApT120 Phosphorylation IC50	0.56 µM	In-cell Western Assay	^[6]
Effective Concentration for near-maximal Bub1 inhibition in cells	3 - 10 µM	RPE1 and HeLa cells	^[1]

Bub1 Signaling Pathway and Inhibition by BAY-320

The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and the mechanism of inhibition by **BAY-320**.



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Caption: Bub1 kinase phosphorylates Histone H2A, leading to Sgo1 recruitment, CPC stabilization, and SAC activation, ensuring proper chromosome segregation. **BAY-320** inhibits Bub1, disrupting this pathway and potentially causing aneuploidy.

Experimental Protocols

In Vitro Bub1 Kinase Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of **BAY-320** against Bub1 kinase.

Materials:

- Recombinant human Bub1 kinase domain
- Histone H2A substrate
- **BAY-320** (or other test inhibitor)

- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- Phospho-specific antibody against H2A-pT120
- Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
- Detection reagent (e.g., chemiluminescent substrate, fluorescence plate reader)
- 96-well assay plates

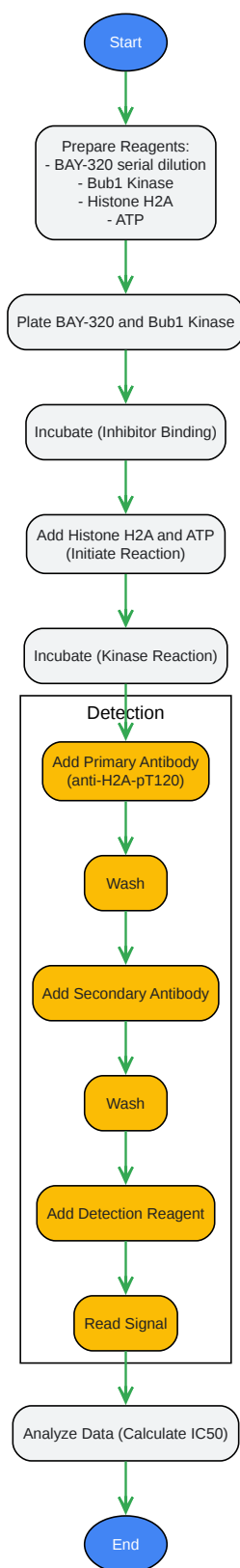
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BAY-320** in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Dilute recombinant Bub1 kinase and Histone H2A substrate to their final working concentrations in kinase assay buffer.
- **Reaction Setup:**
 - Add the diluted **BAY-320** or vehicle control (DMSO) to the wells of a 96-well plate.
 - Add the Bub1 kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- **Initiation of Kinase Reaction:**
 - Add a mixture of Histone H2A substrate and ATP to each well to start the kinase reaction.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **Detection of Phosphorylation:**
 - Stop the reaction by adding EDTA or by washing the plate.
 - Add the primary antibody (anti-H2A-pT120) and incubate.

- Wash the plate to remove unbound primary antibody.
- Add the secondary antibody and incubate.
- Wash the plate to remove unbound secondary antibody.
- Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each **BAY-320** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro kinase inhibition assay described above.



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Caption: A typical workflow for an in vitro kinase inhibition assay to determine the IC₅₀ of an inhibitor like **BAY-320**.

Conclusion

BAY-320 is a valuable research tool for elucidating the roles of Bub1 kinase in mitotic progression and the spindle assembly checkpoint. Its selectivity and characterized in vitro activity make it a suitable probe for cellular studies. Furthermore, the observed synergistic effects when combined with other anticancer agents, such as taxanes, suggest a potential therapeutic avenue that warrants further investigation in preclinical and clinical settings.^{[1][8]} This guide provides a foundational understanding of **BAY-320**'s chemical and biological properties to support ongoing research and drug development efforts targeting the Bub1 kinase.

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